3-Ethyl-Haloperidol-Decanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

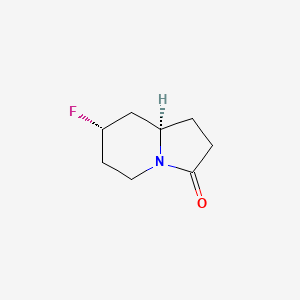

3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the pharmaceutical industry for its potent neuroleptic properties. It is a long-acting ester of haloperidol, designed to provide extended therapeutic effects, making it suitable for patients requiring long-term medication management .

Wissenschaftliche Forschungsanwendungen

3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: It is primarily used in the treatment of psychiatric disorders, including schizophrenia and bipolar disorder.

Wirkmechanismus

Target of Action

The primary target of 3-Ethyl Haloperidol Decanoate, similar to Haloperidol, is the dopamine receptor (mainly D2) . These receptors are found in the brain, particularly within the mesolimbic and mesocortical systems . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

3-Ethyl Haloperidol Decanoate exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonism is thought to alleviate psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .

Biochemical Pathways

The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation .

Pharmacokinetics

The pharmacokinetics of 3-Ethyl Haloperidol Decanoate is expected to be similar to that of Haloperidol Decanoate. After administration, Haloperidol is detectable in plasma within one hour . Peak plasma levels are obtained within three to seven days . The plasma levels of Haloperidol strongly correlate with the dose administered . The drug is metabolized in the liver, primarily by glucuronidation and CYP-mediated oxidation . About 30% of the drug is excreted in the urine .

Result of Action

The clinical condition of about two-thirds of the patients remained unchanged or improved, compared with the period of oral treatment . During the first two months of treatment, there was more rigidity and tremor, but from the third month, the extrapyramidal symptoms were less pronounced than during the period of oral neuroleptics .

Action Environment

The action, efficacy, and stability of 3-Ethyl Haloperidol Decanoate can be influenced by various environmental factors. For instance, coadministration with certain drugs like carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected . Furthermore, interethnic and pharmacogenetic differences in Haloperidol metabolism may also influence its action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl Haloperidol Decanoate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl Haloperidol Decanoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction typically produces alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Haloperidol Decanoate: A closely related compound with similar pharmacological properties but without the ethyl group.

Fluphenazine Decanoate: Another long-acting antipsychotic with a different chemical structure but similar therapeutic uses.

Zuclopenthixol Decanoate: A long-acting antipsychotic with a different mechanism of action but used for similar indications.

Uniqueness

3-Ethyl Haloperidol Decanoate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties. The addition of the ethyl group enhances its lipophilicity, leading to a longer duration of action compared to other similar compounds .

Eigenschaften

CAS-Nummer |

1797982-02-5 |

|---|---|

Molekularformel |

C33H45ClFNO3 |

Molekulargewicht |

558.175 |

IUPAC-Name |

[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |

InChI |

InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3 |

InChI-Schlüssel |

ODANWSUZWFYXTO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(3-hydroxybutyl)indol-3-yl]methanone](/img/structure/B584277.png)

![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)